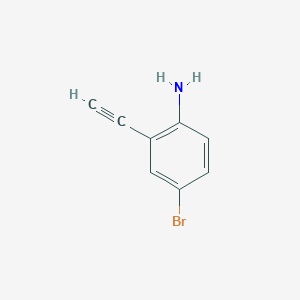

4-Bromo-2-ethynylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

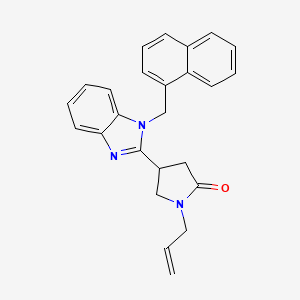

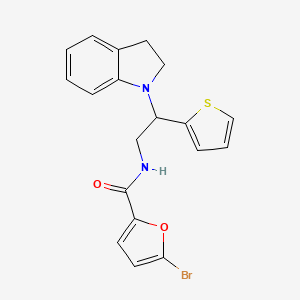

4-Bromo-2-ethynylaniline is an organic compound with the molecular formula BrC6H3(C2H5)NH2 . It has a molecular weight of 200.08 and is a solid in its physical form . The compound is used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-ethynylaniline consists of a bromine atom (Br) attached to a benzene ring, which is further connected to an ethynyl group (C2H5) and an amine group (NH2) . The InChI key for the compound is LGOZNQPHTIGMQJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Bromo-2-ethynylaniline has a refractive index of n20/D 1.597 (lit.) and a density of 1.412 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Electrochemical Synthesis and Biological Assessment

A study focused on the electrochemical oxidation of 4-ethynylaniline, related to 4-Bromo-2-ethynylaniline, which has applications in synthesizing diazine compounds. This process demonstrates potential in antibiotic activity through molecular docking against receptors (Mehrdadian et al., 2021).

Synthesis of Polysubstituted Indoles and Quinolines

Research shows the use of 2-ethynylaniline, a compound similar to 4-Bromo-2-ethynylaniline, in the indium-catalyzed synthesis of polysubstituted indoles and quinolines. This method highlights a divergent approach based on the terminal substituent group of the ethynylaniline (Sakai et al., 2008).

Palladium-Catalyzed Aerobic Oxidative Cyclization

A study involving the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines, related to 4-Bromo-2-ethynylaniline, demonstrates the synthesis of 4-halo-2-aminoquinolines. This process offers a broad substrate scope and moderate to excellent yields (Liu et al., 2013).

Synthesis of Substituted Indoles

Another application includes the synthesis of 2-substituted indoles from 2-ethynylanilines through a cyclization reaction, offering a pathway to create various indole derivatives with high efficiency (Yasuhara et al., 1999).

Synthesis of New Polyimides

Research on the synthesis of new diamines containing bis(ethynylaniline) linkages, which are structurally related to 4-Bromo-2-ethynylaniline, for creating aromatic polyimides. These polyimides exhibit good solvent resistance and thermal stability (Han et al., 2007).

Propiedades

IUPAC Name |

4-bromo-2-ethynylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTDKNZBPMDUBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethynylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2767910.png)

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2767911.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2767917.png)

![Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2767919.png)

![[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2767926.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2767929.png)